molecular formula C21H21ClN2O2S B11315461 3-chloro-N-[2-(morpholin-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(morpholin-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11315461
M. Wt: 400.9 g/mol
InChI Key: ZPHYZCUMJHRPRA-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(morpholin-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

The synthesis of 3-chloro-N-[2-(morpholin-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Chlorine Atom: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Morpholine Ring: This step involves nucleophilic substitution reactions where the morpholine ring is introduced.

    Formation of the Carboxamide Group: This can be done through amidation reactions using carboxylic acid derivatives and amines.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-chloro-N-[2-(morpholin-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-chloro-N-[2-(morpholin-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(morpholin-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-chloro-N-[2-(morpholin-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:

    3-chloro-4-morpholin-4-yl-1,2,5-thiadiazole: This compound also contains a morpholine ring and a chlorine atom but has a different core structure.

    4-chloro-N-(2-morpholin-4-yl-2-phenylethyl)-benzenesulfonamide: This compound has a similar phenylethyl group and morpholine ring but differs in the core structure and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H21ClN2O2S

Molecular Weight

400.9 g/mol

IUPAC Name

3-chloro-N-(2-morpholin-4-yl-2-phenylethyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H21ClN2O2S/c22-19-16-8-4-5-9-18(16)27-20(19)21(25)23-14-17(15-6-2-1-3-7-15)24-10-12-26-13-11-24/h1-9,17H,10-14H2,(H,23,25)

InChI Key

ZPHYZCUMJHRPRA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=C(C3=CC=CC=C3S2)Cl)C4=CC=CC=C4

Origin of Product

United States

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